molecular formula C8H9IO B3251695 1-Iodo-3-methoxy-2-methylbenzene CAS No. 21093-09-4

1-Iodo-3-methoxy-2-methylbenzene

Cat. No.: B3251695
CAS No.: 21093-09-4
M. Wt: 248.06 g/mol
InChI Key: XTLINWQSNOAMFA-UHFFFAOYSA-N
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Description

Strategic Importance of Substituted Benzene (B151609) Derivatives in Synthetic Organic Chemistry

Substituted benzene derivatives are at the heart of modern organic synthesis. longdom.orgasianscientist.comnagoya-u.ac.jpsciencedaily.com They serve as versatile intermediates in the construction of a vast array of organic molecules. The ability to introduce various substituents onto the benzene ring provides a powerful tool for chemists to design and synthesize target molecules with specific biological or physical properties. asianscientist.comnagoya-u.ac.jp This has been a driving force in the development of new drugs, more effective agricultural chemicals, and advanced materials like high-performance polymers. longdom.org The programmed synthesis of multi-substituted benzenes, although challenging, is a key area of research aimed at expanding the accessible chemical space and discovering new functional materials. asianscientist.comnagoya-u.ac.jp

The Role of Halogen, Alkoxy, and Alkyl Substituents in Directing Chemical Transformations and Influencing Reactivity

The nature and position of substituents on a benzene ring profoundly influence its reactivity and the regioselectivity of subsequent chemical transformations. Halogens, such as iodine, are unique in that they are deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions. masterorganicchemistry.com This is attributed to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect. masterorganicchemistry.com The carbon-halogen bond itself is a key functional group, with its reactivity influenced by factors like bond strength and the stability of the halide anion. libretexts.orgmsu.edu The carbon-iodine bond is the weakest among the common halogens, making iodo-substituted arenes particularly useful in cross-coupling reactions. libretexts.orgmsu.edu

Alkoxy groups, like the methoxy (B1213986) group (-OCH3), are strong activating groups and are also ortho-, para-directing. libretexts.orgwikipedia.org Their ability to donate electron density to the aromatic ring through resonance stabilizes the carbocation intermediates formed during electrophilic substitution at the ortho and para positions. libretexts.orgwikipedia.org In contrast, alkyl groups, such as a methyl group (-CH3), are weakly activating and ortho-, para-directing due to their inductive electron-donating effect. libretexts.org The combination of these different directing effects in a single molecule, as seen in 1-iodo-3-methoxy-2-methylbenzene, presents a unique and complex system for synthetic chemists to explore.

Historical Context and Evolution of Research on Methoxy- and Methyl-Substituted Iodobenzenes within Organic Synthesis

The study of substituted benzenes has a long history, with foundational concepts like the Friedel-Crafts reactions laying the groundwork for C-H bond functionalization. tsijournals.com Over the decades, the focus has shifted towards more sophisticated and selective methods for introducing functional groups. The development of transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, revolutionized the use of aryl halides, including iodobenzenes, as key building blocks. tsijournals.com Methoxy- and methyl-substituted iodobenzenes have been instrumental in this evolution, serving as model substrates and valuable intermediates in the synthesis of complex natural products and pharmaceuticals. The ability to selectively activate and functionalize the C-I bond in the presence of other functional groups has been a continuous area of investigation.

Rationale for the Comprehensive Academic Investigation of this compound as a Pivotal Intermediate

The specific structure of this compound makes it a compound of significant academic interest. It possesses a unique combination of substituents with distinct electronic and steric properties: an iodo group, a strong ortho-, para-directing and activating methoxy group, and a weakly activating ortho-, para-directing methyl group. This arrangement creates a fascinating case study for understanding the interplay of these directing effects in chemical reactions. The C-I bond is a prime site for cross-coupling reactions, while the methoxy and methyl groups influence the reactivity and regioselectivity of transformations on the aromatic ring. A thorough investigation of this molecule can provide valuable insights into fundamental principles of organic reactivity and guide the development of new synthetic methodologies.

Overview of Current Research Landscape and Key Challenges in Aromatic Functionalization and C-I Bond Activation

The field of aromatic functionalization is currently focused on developing more efficient, selective, and sustainable methods. A major area of research is the direct C-H bond activation, which aims to bypass the need for pre-functionalized starting materials, making synthetic routes more atom-economical. tsijournals.comnih.gov However, achieving high regioselectivity in C-H activation remains a significant challenge. nih.gov

The activation of carbon-halogen bonds, particularly the C-I bond, continues to be a cornerstone of organic synthesis. Current research is exploring the use of more earth-abundant and less toxic metal catalysts, as well as metal-free activation methods. mdpi.com For a molecule like this compound, a key challenge lies in achieving selective functionalization at a specific position, given the multiple reactive sites and the complex interplay of the substituents' directing effects. Overcoming these challenges requires a deep understanding of reaction mechanisms and the development of highly selective catalytic systems.

Research Objectives and Scope for In-depth Analysis of this compound's Synthesis, Reactivity, and Applications

A comprehensive study of this compound would aim to:

Develop and optimize synthetic routes for its efficient preparation.

Systematically investigate its reactivity in a variety of chemical transformations, including cross-coupling reactions, electrophilic aromatic substitutions, and metal-catalyzed C-H functionalization.

Elucidate the directing effects of the iodo, methoxy, and methyl groups in these reactions through detailed mechanistic studies.

Explore the potential of this compound as a key intermediate in the synthesis of valuable target molecules, such as pharmaceuticals, agrochemicals, or functional materials.

By achieving these objectives, a deeper understanding of the fundamental chemistry of this intriguing molecule can be gained, contributing to the broader field of synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-3-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLINWQSNOAMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21093-09-4
Record name 1-iodo-3-methoxy-2-methylbenzene
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Advanced Synthetic Strategies for the Preparation of 1 Iodo 3 Methoxy 2 Methylbenzene

Retrosynthetic Analysis and Precursor Design for High-Yield Production of 1-Iodo-3-methoxy-2-methylbenzene

A logical retrosynthetic analysis of this compound suggests that the most straightforward approach is the direct iodination of a suitable precursor. The carbon-iodine bond can be disconnected, leading back to the readily available starting material, 3-methoxy-2-methyltoluene (also known as 2-methylanisole (B146520) or o-cresyl methyl ether). This precursor is commercially available and can be synthesized through the methylation of o-cresol.

The key challenge in this approach lies in achieving the desired regioselectivity. The methoxy (B1213986) group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director. In 3-methoxy-2-methyltoluene, the positions ortho to the methoxy group are C2 and C4, and the positions para is C6. The positions ortho to the methyl group are C1 and C3, and the position para is C5. The combined directing effects of the methoxy and methyl groups will strongly activate the ring towards electrophilic substitution, and the position of iodination will be determined by a combination of electronic and steric factors. The most likely positions for substitution are C4 and C6, which are activated by the methoxy group. The C1 position is sterically hindered by the adjacent methyl and methoxy groups. Therefore, the primary focus of precursor design is not on complex multi-step syntheses but on the selection of highly regioselective iodination methods to favor the formation of the desired 1-iodo isomer over other potential products.

Direct Iodination Methodologies for Substituted Anisoles and Toluenes to Form this compound

Direct iodination of aromatic compounds is a widely employed strategy for the synthesis of aryl iodides. Various methods have been developed to address the challenges of reactivity and regioselectivity, particularly for highly activated systems like substituted anisoles and toluenes.

Electrophilic Aromatic Iodination with Novel Iodine-Containing Reagents

Electrophilic aromatic iodination is a classical yet continually evolving method for the introduction of iodine onto an aromatic ring. The choice of the iodinating reagent is crucial for controlling the reaction's outcome.

The methoxy group (-OCH3) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. The methyl group (-CH3) is a weakly activating, ortho-, para-directing group through an inductive effect. In the precursor, 3-methoxy-2-methyltoluene, both groups activate the ring towards electrophilic attack. The positions ortho and para to the methoxy group are C4 and C6, respectively. The positions ortho and para to the methyl group are C1 and C5, respectively. The directing effects of the methoxy group are dominant. Steric hindrance from the existing substituents will also play a significant role, making the C1 position, flanked by both the methyl and methoxy groups, less accessible to incoming electrophiles. Therefore, electrophilic iodination is expected to predominantly yield a mixture of 4-iodo- and 6-iodo-3-methoxy-2-methylbenzene. Achieving high selectivity for the desired 1-iodo isomer through this method is challenging and would require specific reagents or catalysts that can overcome the inherent electronic and steric biases.

To enhance the electrophilicity of iodine and control the regioselectivity of the reaction, various catalyst systems have been developed. For the iodination of activated aromatic compounds like anisoles, common reagents include N-iodosuccinimide (NIS), 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), and molecular iodine in the presence of an activating agent.

Recent research has focused on the use of Lewis acids and other catalysts to promote and direct the iodination. For instance, the use of a disulfide-catalyzed electrophilic iodination with DIH in acetonitrile (B52724) has been shown to be effective for a range of electron-rich aromatic compounds under mild conditions. organic-chemistry.org Another approach involves the use of nanoporous silica (B1680970) anchored with sulfonic acid groups as a recyclable catalyst for the iodination of activated aromatic compounds in water, using hydrogen peroxide as a green oxidant. researchgate.net

Catalyst/Reagent SystemSubstrate TypeKey Features
N-Iodosuccinimide (NIS) / Trifluoroacetic acidMethoxy- or methyl-substituted aromaticsMild conditions, short reaction times, excellent yields. organic-chemistry.org
1,3-Diiodo-5,5-dimethylhydantoin (DIH) / Disulfide catalystElectron-rich aromatics (anisoles, acetanilides)Mild conditions, activation of DIH by Lewis base catalysis. organic-chemistry.org
Iodine / Hydrogen Peroxide / Nanoporous silica-SO3HActivated aromatic compoundsGreen oxidant, recyclable catalyst, reaction in water. researchgate.net

This table presents examples of catalyst systems for the iodination of activated aromatic compounds and is based on data from the provided text.

Oxidative Iodination Approaches and Their Efficiency

Oxidative iodination methods utilize a source of iodide (e.g., KI or I2) in the presence of an oxidizing agent to generate a more potent electrophilic iodine species in situ. This approach is often more efficient and can be more environmentally friendly than using pre-formed, and sometimes unstable, iodinating reagents.

A common and effective system for the oxidative iodination of electron-rich arenes involves the use of potassium iodide (KI) with hydrogen peroxide (H2O2) in the presence of a strong acid in methanol. organic-chemistry.org This method has been shown to be selective and efficient. Another approach utilizes elemental iodine activated by Selectfluor™ (F-TEDA-BF4) for the progressive iodination of sterically hindered alkyl-substituted benzenes, demonstrating high regioselectivity under mild conditions. organic-chemistry.org The direct iodination of aromatic compounds is often a reversible reaction, and the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, is necessary to drive the reaction to completion by oxidizing the hydrogen iodide byproduct. libretexts.orgbyjus.com

Oxidizing SystemSubstrate TypeEfficiency and Selectivity
KI / H2O2 (30%) / Strong Acid (in MeOH)Electron-rich arenesSelective and efficient. organic-chemistry.org
I2 / F-TEDA-BF4Sterically hindered alkyl-substituted benzenesHigh regioselectivity, mild conditions. organic-chemistry.org
I2 / H2O2Aromatic ringsOxidizes I2 to a more powerful electrophile, drives reaction forward. libretexts.org
I2 / H5IO6 / Sulfuric AcidBenzene (B151609) and unactivated derivativesCreates a strong "I+" equivalent for periodination. olemiss.edu

This table summarizes various oxidative iodination systems and their applications based on the provided text.

Transition Metal-Catalyzed C-H Iodination for Direct Functionalization

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings, offering alternative and often complementary regioselectivity to classical electrophilic substitution reactions. mdpi.comrsc.org Palladium-catalyzed C-H iodination, for example, can proceed via different mechanisms and can be directed by either the inherent reactivity of the substrate or by the use of directing groups. rsc.org

For anisole (B1667542) derivatives, palladium catalysts have been successfully employed for C-H arylation, and similar principles can be applied to C-H iodination. rsc.orguva.nl These reactions often utilize an N-halosuccinimide, such as NIS, as the iodine source and a palladium catalyst. The regioselectivity can be influenced by the ligands on the palladium center and the reaction conditions. While this approach holds great promise for achieving otherwise difficult-to-access substitution patterns, its application to the specific synthesis of this compound would require careful optimization of the catalyst system to favor iodination at the sterically hindered C1 position.

Metal CatalystIodine SourceSubstrate TypeKey Advantages
PalladiumN-Iodosuccinimide (NIS)ArenesCan provide complementary regioselectivity to electrophilic substitution. organic-chemistry.org
CopperNot specifiedAzolesUsed for C-H alkenylation, demonstrating potential for other C-H functionalizations. nih.gov

This table highlights examples of transition metal-catalyzed C-H functionalization relevant to iodination based on the provided text.

Sandmeyer and Related Diazo-Mediated Iodination Protocols from Corresponding Anilines to Synthesize this compound Precursors

Optimization of Diazotization and Iodination Steps for Improved Yield and Purity

The efficiency of the Sandmeyer reaction is highly dependent on the conditions of both the diazotization and iodination steps.

Diazotization Optimization:

The formation of the diazonium salt from 3-methoxy-2-methylaniline (B139353) is typically achieved by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid. acs.org Key parameters for optimization include:

Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. guidechem.com

Acid Concentration: The acidity of the medium is crucial. Sufficient acid is required to protonate the aniline (B41778) and to generate nitrous acid. Some protocols utilize acidic ionic liquids as both the solvent and acid source to promote the reaction under milder conditions.

Nitrite Source and Stoichiometry: Sodium nitrite is the most common reagent, and its molar ratio relative to the aniline needs to be carefully controlled to ensure complete conversion without promoting side reactions.

Iodination Optimization:

Once the diazonium salt is formed, it is treated with an iodide source to yield this compound.

Iodide Source: Potassium iodide (KI) is the most frequently used reagent for this step. jove.com

Catalysis: While many Sandmeyer reactions for chlorination and bromination require a copper(I) catalyst, iodination often proceeds without a catalyst. organic-chemistry.org However, the use of copper catalysts can sometimes improve yields and reduce side reactions. nih.gov

Reaction Conditions: The reaction temperature and time are important variables. Warming the diazonium salt solution in the presence of potassium iodide facilitates the displacement of the nitrogen gas and the introduction of the iodine atom.

A one-pot diazotization-iodination procedure can be employed to streamline the synthesis. organic-chemistry.org In such a process, the amine is first diazotized, and then the iodide source is added to the same reaction vessel.

Table 1: Optimization of Diazotization-Iodination Reaction Conditions

Parameter Condition Rationale
Diazotization Temperature 0-5 °C Enhances stability of the diazonium salt.
Acid HCl, H₂SO₄, or acidic ionic liquids Protonates the aniline and generates nitrous acid.
Nitrite Source Sodium Nitrite (NaNO₂) Common and effective source of nitrous acid.
Iodide Source Potassium Iodide (KI) Standard reagent for introducing iodine. jove.com
Catalyst Typically none required for iodination Iodide is a strong enough nucleophile. organic-chemistry.org
Procedure One-pot or two-step One-pot methods can improve efficiency. organic-chemistry.org

Side Reaction Mitigation Strategies and Reaction Safety in Diazo Chemistry

Side Reactions:

Several side reactions can occur during the Sandmeyer reaction, leading to reduced yields and the formation of impurities. These include:

Phenol (B47542) Formation: The diazonium salt can react with water to form 3-methoxy-2-methylphenol, a common byproduct, especially if the reaction temperature is not carefully controlled.

Azo Coupling: The diazonium salt can couple with the starting aniline or other electron-rich aromatic compounds present in the reaction mixture to form colored azo compounds. nih.gov

Reduction: The diazonium group can be reduced back to an amino group or to a hydrazine.

Mitigation Strategies:

To minimize these side reactions, the following strategies can be employed:

Strict Temperature Control: Maintaining a low temperature during diazotization is critical to prevent the decomposition of the diazonium salt to the corresponding phenol. guidechem.com

Controlled Addition of Reagents: Slow, controlled addition of sodium nitrite helps to prevent localized increases in concentration and temperature, which can lead to side reactions.

Use of Scavengers: In some cases, scavengers can be used to remove excess nitrous acid.

Reaction Safety:

Diazonium salts are known to be thermally unstable and can be explosive, particularly when isolated in a dry state. unm.eduunm.eduillinois.eduualberta.ca Therefore, several safety precautions must be taken:

In Situ Use: Diazonium salts are almost always generated and used in situ without isolation. nih.gov

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and gloves, must be worn at all times. unm.eduunm.edu In some cases, a face shield is also recommended. unm.edu

Fume Hood: All operations involving diazonium salts should be conducted in a well-ventilated chemical fume hood. unm.eduunm.edu

Avoidance of Friction and Shock: Glassware with ground glass joints or scratches should be avoided as they can initiate the explosive decomposition of diazonium salts. unm.eduualberta.ca

Quenching: Any excess diazonium salt should be quenched before workup and disposal, for example, by adding a compound that reacts readily with it. illinois.edu

Metal-Halogen Exchange and Quenching Methodologies for the Introduction of Iodine

An alternative to the Sandmeyer reaction for the synthesis of this compound is the use of metal-halogen exchange reactions. This method typically involves the reaction of a bromo- or chloro-substituted precursor with an organolithium reagent, followed by quenching the resulting aryllithium species with an iodine source.

Lithiation and Subsequent Iodination of Bromo- or Chloro-Precursors to this compound

This strategy starts with a halogenated precursor, such as 1-bromo-3-methoxy-2-methylbenzene (B1288043) or 1-chloro-3-methoxy-2-methylbenzene. The key steps are:

Metal-Halogen Exchange: The bromo or chloro precursor is treated with a strong organolithium base, typically n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). uwindsor.ca This reaction replaces the halogen atom with a lithium atom, forming the corresponding aryllithium intermediate.

Quenching with Iodine: The aryllithium species is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to introduce the iodine atom at the desired position. orgsyn.org

The choice between a bromo or chloro precursor often depends on availability and reactivity. Bromo derivatives generally undergo metal-halogen exchange more readily than their chloro counterparts.

Regiochemical Control in Directed Metalation Processes

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the synthesis of substituted aromatic compounds. wikipedia.org In the context of synthesizing this compound, DoM can be utilized to selectively introduce the iodine atom at a specific position on the aromatic ring.

The methoxy group (-OCH₃) is a known directed metalation group (DMG). uwindsor.cawikipedia.org This means that when an aromatic compound containing a methoxy group is treated with a strong base like an organolithium reagent, the base will preferentially deprotonate the ortho position to the methoxy group due to a coordinating effect. wikipedia.org

For a substrate like 3-methoxy-2-methylbenzene, the methoxy group would direct lithiation to the C2 or C4 position. However, since the C2 position is already substituted with a methyl group, the lithiation would be directed to the C4 position. Subsequent quenching with iodine would yield 4-iodo-3-methoxy-2-methylbenzene, not the desired 1-iodo isomer.

To synthesize this compound via a DoM approach, one would need to start with a precursor where the directing group is positioned to guide the metalation to the desired carbon. For instance, if one were to start with 2-bromo-3-methoxytoluene, the bromine atom would be the primary site for metal-halogen exchange.

The regiochemical outcome is therefore highly dependent on the starting material and the specific reaction conditions employed. Competition between different directing groups and steric hindrance can also influence the final product distribution. researchgate.net

Comparative Analysis of Synthetic Efficiency, Selectivity, Atom Economy, and Scalability Across Different Routes to this compound

A comparative analysis of the Sandmeyer reaction and metal-halogen exchange methodologies reveals distinct advantages and disadvantages for each approach.

Parameter Sandmeyer Reaction Metal-Halogen Exchange
Synthetic Efficiency (Yield) Yields can be variable and are often moderate. Side reactions can lower the overall efficiency.Generally provides good to excellent yields, especially when the metal-halogen exchange and quenching steps are optimized.
Selectivity Highly regioselective, as the position of the iodine is determined by the position of the initial amino group.Regioselectivity is determined by the position of the starting halogen atom or the influence of directing groups in DoM. Can be highly selective under the right conditions. wikipedia.org
Atom Economy Relatively low atom economy due to the use of stoichiometric reagents like sodium nitrite and potassium iodide, and the generation of inorganic salts as byproducts. beilstein-journals.orgresearchgate.netCan have better atom economy, although the use of organolithium reagents and quenching agents still generates stoichiometric waste. beilstein-journals.orgresearchgate.net
Scalability Can be challenging to scale up due to the inherent safety risks associated with diazonium salts (explosive nature) and the need for strict temperature control. unm.eduillinois.eduualberta.caGenerally more amenable to scaling up, although the use of highly reactive organolithium reagents requires specialized equipment and handling procedures.
Substrate Scope Broad substrate scope, tolerant of various functional groups. nih.govSubstrate scope can be limited by the presence of functional groups that are incompatible with strong organolithium bases.
Reaction Conditions Typically requires aqueous acidic conditions and low temperatures.Requires anhydrous conditions, inert atmospheres, and very low temperatures.

Application of Green Chemistry Principles and Sustainable Methodologies in the Synthesis of Aryl Iodides, Including this compound

The principles of green chemistry are increasingly being integrated into the synthesis of aryl iodides to minimize environmental impact, reduce costs, and enhance safety. nih.gov These methodologies focus on the use of non-toxic reagents, renewable resources, and energy-efficient processes.

A significant area of development is the replacement of harsh and hazardous oxidants used in traditional electrophilic iodination. Environmentally friendly oxidants like hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) are preferred. asianpubs.orgrsc.org For example, an effective method for iodinating moderately active arenes, including methoxy arenes, employs hydrogen peroxide and acidified sodium periodate (B1199274) in an aqueous ethanol (B145695) medium. asianpubs.orgresearchgate.net This system provides excellent yields of mono-iodinated products and operates in a greener solvent mixture. asianpubs.orgresearchgate.net Sodium percarbonate (2Na₂CO₃·3H₂O₂), a stable and inexpensive solid that acts as a "dry carrier" of hydrogen peroxide, has also been established as an eco-friendly oxidant for the iodination of various arenes using either I₂ or KI. nih.gov

Another key green strategy is the development of metal-free catalytic systems. The synthesis of aryl iodides from arylhydrazines using only iodine in DMSO is a prime example, completely avoiding metal catalysts and additives that can complicate purification and lead to toxic waste. nih.govacs.orgresearchgate.net Similarly, one-pot syntheses that combine multiple reaction steps without isolating intermediates, such as the telescopic reaction for aryl iodide preparation from aromatic amines, reduce waste generation, energy consumption, and material costs. nih.gov In some of these greener protocols, reagents like saccharin (B28170) can be partially recovered and reused, further enhancing the sustainability of the process. nih.gov

The use of alternative and benign reaction media is also a cornerstone of green synthesis. Water is an ideal green solvent, and methods have been developed that utilize it. For instance, the copper-catalyzed iodination of terminal alkynes has been successfully performed in water under an air atmosphere. researchgate.netmdpi.com For the iodination of arenes, aqueous ethanol or aqueous acetic acid are often employed as more environmentally friendly alternatives to chlorinated solvents. asianpubs.orgresearchgate.netnih.gov

Biocatalysis represents a frontier in green chemistry. Laccase-catalyzed iodination of phenolic compounds using potassium iodide as the iodine source and aerial oxygen as the sole oxidant is a highly sustainable and efficient method. rsc.org While this specific example applies to phenols, the principle of using enzymes to perform selective transformations under mild conditions is a powerful and growing area of research applicable to a wide range of substrates.

The following table highlights several green methodologies for the synthesis of aryl iodides.

Table 2: Green and Sustainable Methodologies in Aryl Iodide Synthesis

Green Principle Method Reagents/Catalyst Solvent Key Advantages
Benign Oxidants Oxidative Iodination H₂O₂, NaIO₄, H₂SO₄ Aqueous Ethanol Avoids heavy metal oxidants, uses a green solvent system. asianpubs.orgresearchgate.net
Benign Oxidants Oxidative Iodination I₂ or KI, Sodium Percarbonate Acetonitrile or Acetic Acid Uses a safe, solid, and inexpensive oxidant. nih.gov
Metal-Free Synthesis Diazotization/Iodination Arylhydrazine, I₂ DMSO Avoids metal catalysts and additives, simple procedure. nih.govacs.org
One-Pot Synthesis Telescopic Diazotization Aryl amine, TBN, Saccharin, TEAI Glacial Acetic Acid Safe, cost-effective, reduces waste and energy consumption. nih.gov

Exploration of the Reactivity Profile and Transformational Chemistry of 1 Iodo 3 Methoxy 2 Methylbenzene

Metal-Catalyzed Cross-Coupling Reactions Involving the Aryl Iodide Moiety of 1-Iodo-3-methoxy-2-methylbenzene

The presence of the iodine atom on the benzene (B151609) ring of this compound makes it an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by low-valent transition metal catalysts, initiating the catalytic cycle for bond formation.

Suzuki-Miyaura Coupling for C-C Bond Formation with Diverse Boronic Acid/Ester Partners

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and other C-C coupled products from aryl halides and organoboron compounds. iau.ir For a sterically hindered substrate like this compound, the choice of catalyst and reaction conditions is crucial for achieving high efficiency.

Both palladium and nickel catalysts are employed for Suzuki-Miyaura couplings, with the choice often depending on the specific substrates and desired reaction conditions.

Palladium Catalysts: Palladium complexes are the most widely used catalysts for Suzuki-Miyaura reactions. researchgate.net For sterically demanding substrates, bulky and electron-rich phosphine (B1218219) ligands are often required to promote the reaction. Ligands such as DavePhos and AntPhos have demonstrated excellent reactivity in the coupling of sterically hindered aryl halides. rsc.orgnih.gov These ligands help to stabilize the palladium(0) active species and facilitate the challenging oxidative addition and reductive elimination steps with hindered substrates. rsc.orgnih.gov The development of pre-catalysts, which are stable and easily activated, has also been a significant advancement in this field. nih.gov

Nickel Catalysts: Nickel catalysts have emerged as a powerful alternative to palladium, particularly for their ability to couple challenging substrates and for their lower cost. nih.gov Nickel catalysis can sometimes offer different reactivity and selectivity profiles. Recent advancements have even led to the development of base-free nickel-catalyzed Suzuki-Miyaura couplings, which can be advantageous for substrates that are sensitive to basic conditions. nih.govnih.gov

A variety of catalyst systems have been explored for the Suzuki-Miyaura coupling of aryl halides, including those with steric hindrance. The following table summarizes some representative catalyst systems and their applications.

Catalyst SystemLigandSubstrate ScopeKey Features
Pd(OAc)₂ / PPh₃TriphenylphosphineGeneral aryl halidesStandard, widely used system. researchgate.net
Pd₂ (dba)₃ / AntPhosAntPhosSterically hindered aryl halidesHigh reactivity for demanding couplings. rsc.orgrsc.org
NiCl₂(dppp)dpppAryl halidesEffective nickel-based system.
[DBNT][PdCl₄]DBNTAryl halidesAir-stable palladium catalyst. iau.ir

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide, this compound, to a low-valent palladium(0) or nickel(0) complex. This step forms a square planar metal(II) intermediate. The steric hindrance from the ortho-methyl group in this compound can make this step more challenging, often requiring more reactive catalyst systems. The reactivity order for the oxidative addition of aryl halides is generally I > Br > Cl. youtube.com

Transmetalation: In this step, the organic group from the boronic acid or ester is transferred to the metal center, displacing the halide. This process is typically facilitated by a base, which activates the organoboron reagent. The exact mechanism of transmetalation can be complex and is often the rate-determining step.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the metal center, forming the new C-C bond in the desired product and regenerating the catalytically active metal(0) species. nih.gov For sterically hindered substrates, this step can also be slow.

The Suzuki-Miyaura coupling of this compound can be performed with a wide range of boronic acids and esters, allowing for the synthesis of a diverse array of biaryl compounds. However, the steric hindrance imposed by the 2-methyl group can present limitations.

Coupling Partners: While couplings with simple phenylboronic acids are generally efficient, reactions with more sterically demanding ortho-substituted arylboronic acids can be challenging and may require specialized catalysts and ligands to achieve good yields. rsc.org

Reaction Conditions: The choice of base, solvent, and temperature is critical for the success of these reactions. Bases such as potassium carbonate, potassium phosphate, and sodium carbonate are commonly used. iau.ir The solvent system often consists of a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents. In some cases, slow addition of the boronic acid can improve the yield of the desired product by suppressing side reactions. nih.gov

The following table provides a hypothetical representation of the scope of the Suzuki-Miyaura coupling of this compound with various boronic acids, based on general principles of the reaction.

Boronic Acid PartnerCatalyst SystemBaseSolventExpected Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OHigh
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂OHigh
2-Methylphenylboronic acidPd₂(dba)₃/AntPhosCsFTHFModerate to High
Naphthalene-1-boronic acidNiCl₂(dppp)K₃PO₄DMFModerate

Heck Reactions for Olefin Functionalization with this compound

The Heck reaction, another palladium-catalyzed process, allows for the coupling of aryl halides with alkenes to form substituted alkenes. wikipedia.orgnumberanalytics.com This reaction is a powerful tool for the formation of carbon-carbon bonds and the introduction of vinyl groups onto aromatic rings.

The Heck reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. libretexts.org The final step is a β-hydride elimination, which forms the alkene product and regenerates the catalyst. libretexts.org

Regioselectivity: In the Heck reaction of this compound with an unsymmetrical alkene, the regioselectivity of the addition is a key consideration. Generally, the aryl group adds to the less substituted carbon of the double bond, and this is often influenced by steric factors. libretexts.org The presence of the ortho-methyl group in this compound would further favor addition to the less hindered position of the alkene.

Stereoselectivity: The Heck reaction typically proceeds with syn-addition of the aryl-palladium species to the alkene, followed by a syn-β-hydride elimination. libretexts.org This often results in the formation of the trans-alkene as the major product, as this is the thermodynamically more stable isomer. organic-chemistry.org The stereoselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov For instance, the use of certain bidentate ligands can influence the stereochemical outcome. libretexts.org

The following table illustrates the expected products and selectivity in the Heck reaction of this compound with a representative alkene.

Alkene PartnerCatalyst SystemBaseExpected Major ProductSelectivity
StyrenePd(OAc)₂/PPh₃Et₃N(E)-1-(3-methoxy-2-methylstyryl)benzeneHigh trans-selectivity
n-Butyl acrylate (B77674)Pd(OAc)₂K₂CO₃(E)-n-butyl 3-(3-methoxy-2-methylphenyl)acrylateHigh trans-selectivity
CyclohexenePd(OAc)₂/P(o-tolyl)₃NaOAc3-(3-methoxy-2-methylphenyl)cyclohex-1-eneMixture of regioisomers possible

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Aromatic Ring of this compound

Reactivity with Various Nucleophiles

The carbon-iodine bond in this compound is the primary site for reactions with nucleophiles, predominantly through transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly prized substrates for these transformations due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to low-valent metal centers like palladium(0).

This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone of modern synthetic chemistry. Prominent examples include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or boronate ester, to form a new C-C bond. The reaction is typically catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgresearchgate.net The base is crucial for the activation of the organoboron reagent to facilitate transmetalation. organic-chemistry.org While a wide range of conditions are effective, the steric hindrance from the ortho-methyl group in this compound might necessitate the use of bulky phosphine ligands to promote efficient catalytic turnover and prevent side reactions. nih.gov

Heck Coupling: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. This palladium-catalyzed process also involves an oxidative addition/reductive elimination cycle, providing a powerful method for C-C bond formation.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine (primary or secondary). It requires a palladium catalyst and a suitable phosphine ligand, along with a base. This method is a key transformation for the synthesis of arylamines from aryl halides.

The general conditions for these coupling reactions are summarized in the table below. The specific choice of catalyst, ligand, base, and solvent depends on the nature of the coupling partners.

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Nucleophilic Partner Catalyst (Example) Ligand (Example) Base (Example) Solvent (Example)
Suzuki-Miyaura Organoboronic Acid (R-B(OH)₂) Pd(OAc)₂, Pd₂(dba)₃ PPh₃, P(t-Bu)₃ K₂CO₃, Cs₂CO₃, KF Toluene, Dioxane, H₂O
Heck Alkene (R'-CH=CH₂) Pd(OAc)₂ P(o-tolyl)₃ Et₃N, K₂CO₃ DMF, Acetonitrile (B52724)

| Buchwald-Hartwig | Amine (R''₂NH) | Pd₂(dba)₃ | BINAP, XPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

Reactivity of the Methoxy (B1213986) Group in this compound (Ether Cleavage and Derivatization)

The methoxy group (-OCH₃) is a robust ether linkage, but it can be chemically transformed through cleavage to reveal a phenol (B47542) or utilized for its electronic influence on the aromatic ring.

The cleavage of the aryl-methyl ether bond in this compound to produce the corresponding phenol, 2-iodo-6-methylphenol, is a synthetically important transformation. This O-demethylation is typically achieved under harsh conditions using strong acids or Lewis acids. chem-station.com

The reaction with strong Brønsted acids like hydrobromic acid (HBr) or hydroiodic acid (HI) involves protonation of the ether oxygen, making it a better leaving group. vaia.commasterorganicchemistry.com The halide anion then attacks the methyl group via an Sₙ2 mechanism, cleaving the C-O bond and producing methyl halide and the desired phenol. youtube.commasterorganicchemistry.com Cleavage occurs at the methyl-oxygen bond because an Sₙ2 attack on the sp²-hybridized aromatic carbon is highly unfavorable.

Lewis acids are also highly effective for demethylation. Boron tribromide (BBr₃) is a particularly powerful and widely used reagent for this purpose. chem-station.commasterorganicchemistry.com The reaction begins with the formation of a complex between the Lewis acidic boron and the ether oxygen. chem-station.comnih.gov This is followed by an intramolecular or intermolecular attack of a bromide ion on the methyl group. BBr₃ is especially useful for substrates containing sensitive groups, such as the iodo-substituent in this molecule, as alternative methods using HBr at high temperatures can sometimes lead to deiodination. mdma.chorgsyn.org Studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.gov

Table 2: Common Reagents for O-Demethylation of Aryl Methyl Ethers

Reagent Typical Conditions Mechanism Type Reference
Boron Tribromide (BBr₃) CH₂Cl₂, -78 °C to room temp. Lewis Acid Assisted chem-station.comnih.gov
Hydrobromic Acid (HBr) 47% aqueous solution, high temp. (~130 °C) Brønsted Acid Assisted (Sₙ2) chem-station.com
Hydroiodic Acid (HI) Aqueous solution, high temp. Brønsted Acid Assisted (Sₙ2) masterorganicchemistry.com

| Aluminum Chloride (AlCl₃) | Dichloromethane or acetonitrile, heat | Lewis Acid Assisted | chem-station.com |

In electrophilic aromatic substitution reactions, the methoxy group is a potent activating group and an ortho, para-director. numberanalytics.comorganicchemistrytutor.com This is due to its strong electron-donating resonance effect (+R), where the oxygen's lone pairs are delocalized into the benzene ring. libretexts.orgyoutube.com This effect increases the electron density of the ring, making it more nucleophilic and reactive towards electrophiles. The increase in electron density is most pronounced at the positions ortho and para to the methoxy group. organicchemistrytutor.comyoutube.com

In this compound, the positions ortho to the methoxy group are C2 and C4, while the para position is C6.

Position C2: Already substituted with a methyl group.

Position C4: Open for substitution.

Position C6: Open for substitution.

The other substituents also influence the regioselectivity:

Methyl Group (at C2): This is a weakly activating group that also directs incoming electrophiles to the ortho and para positions (C1, C3, C5 relative to itself) through an inductive effect and hyperconjugation. quora.com Its effect reinforces the activation of positions C4 (meta to methyl) and C6 (para to methyl).

Iodo Group (at C1): This is a deactivating group due to its strong electron-withdrawing inductive effect (-I), but like other halogens, it acts as an ortho, para-director because of a weaker electron-donating resonance effect (+R). libretexts.org

Considering the combined influence, the powerful activating and directing effect of the methoxy group dominates. Therefore, electrophilic substitution is strongly favored at positions C4 and C6, which are activated by the methoxy group and not significantly hindered.

Transformations Involving the Methyl Group of this compound (Benzylic Reactivity)

The methyl group attached to the benzene ring is at a benzylic position. The C-H bonds of this group are weaker than those of a typical alkyl group because radical, cationic, or anionic intermediates at this position are stabilized by resonance with the aromatic ring. This enhanced reactivity allows for selective transformations at the methyl group.

The benzylic methyl group can be oxidized to various oxidation states, including an alcohol, aldehyde, or carboxylic acid. The outcome depends on the choice of oxidizing agent and reaction conditions.

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize a benzylic methyl group all the way to a carboxylic acid, yielding 2-iodo-6-methoxybenzoic acid. masterorganicchemistry.com This vigorous reaction requires at least one benzylic hydrogen to be present.

Oxidation to Aldehyde/Ketone: Achieving selective oxidation to the aldehyde stage (forming 2-iodo-6-methoxybenzaldehyde) without over-oxidation to the carboxylic acid requires milder reagents. beilstein-journals.org Reagents like manganese dioxide (MnO₂) are often used for the oxidation of benzylic alcohols to aldehydes, while other methods, potentially involving N-hydroxyimides as organocatalysts in the presence of a metal co-catalyst and an oxygen source, can be used for the direct, controlled oxidation of benzylic methylenes. nih.govorganic-chemistry.org

The benzylic C-H bonds are susceptible to free-radical halogenation. This provides a powerful method for introducing a handle for further synthetic elaboration.

Benzylic Bromination: The reagent of choice for selective benzylic bromination is N-Bromosuccinimide (NBS), typically used in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene, with a radical initiator such as light (hν) or azobisisobutyronitrile (AIBN). chadsprep.comresearchgate.net The use of NBS is critical because it provides a low, steady concentration of bromine radicals and molecular bromine, which favors the radical substitution pathway over competitive electrophilic addition to the aromatic ring. youtube.comyoutube.com The mechanism involves the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical, which then reacts with bromine to yield the product, 1-(bromomethyl)-3-methoxy-2-methylbenzene. youtube.com

The resulting benzylic bromide is a highly versatile intermediate. As a potent electrophile, it readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., cyanides, alkoxides, amines, thiols), enabling the synthesis of a diverse array of derivatives.

Table 3: Conditions for Benzylic Bromination

Reagent Initiator Solvent (Example) Product

| N-Bromosuccinimide (NBS) | AIBN or Light (hν) | CCl₄, 1,2-Dichlorobenzene | 1-(Bromomethyl)-3-methoxy-2-methylbenzene |


Table 4: List of Mentioned Chemical Compounds

Compound Name
1-(Bromomethyl)-3-methoxy-2-methylbenzene
This compound
2-Iodo-6-methoxybenzaldehyde
2-Iodo-6-methoxybenzoic acid
2-Iodo-6-methylphenol
Acetonitrile
Aluminum Chloride
Azobisisobutyronitrile (AIBN)
BINAP
Boron Tribromide
Carbon Tetrachloride
Cesium Carbonate
Chromic Acid
Dioxane
Dimethylformamide (DMF)
Ethyl Acetate
Hydrobromic Acid
Hydroiodic Acid
Manganese Dioxide
Methoxybenzene (Anisole)
Methyl Halide
N-Bromosuccinimide (NBS)
Palladium Acetate (Pd(OAc)₂)
Phenylboronic Acid
Phosphorus Tribromide
Phosphorus Trichloride
Potassium Carbonate
Potassium Fluoride
Potassium Permanganate
Potassium Phosphate
Sodium tert-Butoxide
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Toluene
Triethylamine
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Tri-tert-butylphosphine (P(t-Bu)₃)
Tri(o-tolyl)phosphine
Triphenylphosphine (PPh₃)

Electrophilic Aromatic Substitution (EAS) on this compound

Electrophilic aromatic substitution reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are dictated by the activating or deactivating nature of the substituents on the ring. wikipedia.orglibretexts.org Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it. libretexts.org

The regioselectivity of EAS on this compound is determined by the cumulative directing effects of the iodo, methoxy, and methyl groups. These effects are a combination of resonance and inductive influences. scielo.org.mx

Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho-, para-director. pressbooks.pubyoutube.com It donates electron density to the ring primarily through an inductive effect. ualberta.ca

Iodo Group (-I): Halogens, including iodine, are a unique class of substituents. They are deactivating groups due to their strong electron-withdrawing inductive effect. organicchemistrytutor.compressbooks.pub However, they are ortho-, para-directors because the lone pairs on the halogen atom can participate in resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. organicchemistrytutor.compressbooks.pub

In this compound, the powerful activating and ortho-, para-directing effect of the methoxy group is the dominant influence. ualberta.ca The methyl group also contributes to ortho- and para-direction. The deactivating, yet ortho-, para-directing, iodo group will have a lesser influence on the position of substitution.

Considering the positions on the benzene ring of this compound:

Position 4: This position is para to the methoxy group and ortho to the iodo group. It is strongly activated by the methoxy group.

Position 5: This position is meta to the methoxy and iodo groups, and ortho to the methyl group.

Position 6: This position is ortho to the methoxy group and meta to the iodo and methyl groups. It is strongly activated by the methoxy group, but may experience some steric hindrance from the adjacent methyl group.

Therefore, electrophilic attack is most likely to occur at positions 4 and 6, which are activated by the dominant methoxy group. The steric bulk of the substituents will also play a role in determining the final product distribution.

Achieving regioselective functionalization in polysubstituted benzenes often requires careful control of reaction conditions and the choice of reagents. In the case of this compound, the strong directing effect of the methoxy group is the primary tool for controlling the position of substitution. To favor one of the activated positions (4 or 6) over the other, steric hindrance can be exploited. For instance, using a bulky electrophile might favor attack at the less sterically hindered position 4. Conversely, under certain conditions, chelation control could potentially be used to direct an electrophile to a specific position if a suitable directing group is present.

Specific reaction conditions are crucial for controlling the outcome of electrophilic aromatic substitution reactions on highly substituted and reactive substrates like this compound.

Nitration: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. Given the activating nature of the methoxy and methyl groups, milder nitrating agents or lower temperatures may be necessary to prevent over-reaction or side reactions. The major products would be expected to be 1-iodo-3-methoxy-2-methyl-4-nitrobenzene and 1-iodo-3-methoxy-2-methyl-6-nitrobenzene.

Sulfonation: Sulfonation is usually performed with fuming sulfuric acid. Similar to nitration, the reaction conditions would need to be carefully controlled to achieve monosulfonation at the positions activated by the methoxy group.

Friedel-Crafts Reactions: Friedel-Crafts reactions, both alkylation and acylation, are catalyzed by Lewis acids such as aluminum chloride. chemguide.co.uk Friedel-Crafts acylation is generally preferred over alkylation as it is less prone to polysubstitution and carbocation rearrangements. For this compound, Friedel-Crafts acylation would be expected to yield ketones primarily at the 4- and 6-positions. The choice of acylating agent and reaction temperature can influence the regioselectivity. For example, Friedel-Crafts acylation of methylbenzene often results in substitution predominantly at the para position. chemguide.co.uk

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionElectrophileExpected Major Product(s)Rationale
NitrationNO₂⁺1-Iodo-3-methoxy-2-methyl-4-nitrobenzene and 1-Iodo-3-methoxy-2-methyl-6-nitrobenzeneThe strong ortho-, para-directing methoxy group activates positions 4 and 6.
SulfonationSO₃4-Iodo-2-methoxy-3-methylbenzenesulfonic acid and 2-Iodo-4-methoxy-3-methylbenzenesulfonic acidThe strong ortho-, para-directing methoxy group activates positions 4 and 6.
Friedel-Crafts AcylationRCO⁺1-(4-Iodo-2-methoxy-3-methylphenyl)ethan-1-one and 1-(2-Iodo-4-methoxy-3-methylphenyl)ethan-1-oneThe strong ortho-, para-directing methoxy group activates positions 4 and 6. Steric factors may favor position 4.

Computational and Theoretical Studies on the Electronic Structure and Reactivity of 1 Iodo 3 Methoxy 2 Methylbenzene

Density Functional Theory (DFT) Calculations for Molecular Geometry, Stability, and Electronic Properties of 1-Iodo-3-methoxy-2-methylbenzene

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. Through DFT calculations, the molecular geometry of this compound can be optimized to its lowest energy state, revealing precise bond lengths, bond angles, and dihedral angles. These calculations are fundamental to understanding the molecule's stability and its electronic characteristics.

Orbital Analysis and Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. masterorganicchemistry.com

For this compound, the HOMO is expected to be localized primarily on the iodine atom and the electron-rich aromatic ring, particularly at the positions ortho and para to the activating methoxy (B1213986) group. The LUMO, conversely, would be anticipated to be distributed over the aromatic ring and significantly localized on the carbon atom bonded to the iodine, representing the antibonding σ* orbital of the C-I bond. This distribution makes this site susceptible to nucleophilic attack.

Computational studies on analogous substituted anisoles and iodobenzenes provide a basis for estimating the electronic properties of this compound. The calculated HOMO-LUMO energy gap for similar aromatic compounds often falls within a specific range, which is indicative of their relative stability. researchgate.netmdpi.com

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

Property Predicted Value Significance
HOMO Energy ~ -6.0 to -5.5 eV Indicates the energy of the highest energy electrons available for donation.
LUMO Energy ~ -1.5 to -1.0 eV Represents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap ~ 4.0 to 4.5 eV A smaller gap suggests higher reactivity and lower kinetic stability.

Note: These values are illustrative and based on typical DFT calculation results for structurally similar aromatic halides.

Electrostatic Potential Surface Mapping for Understanding Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). youtube.com

For this compound, the MEP map would be expected to show a region of high electron density (red) around the oxygen atom of the methoxy group, making it a likely site for protonation or interaction with electrophiles. Conversely, the region around the hydrogen atoms of the methyl group and the aromatic ring would exhibit a more positive potential (blue). A key feature would be the region of positive potential on the iodine atom along the C-I bond axis, known as a "sigma-hole," which can engage in halogen bonding. The carbon atom attached to the iodine would also be an electrophilic site. researchgate.net

Mechanistic Investigations of Key Reactions Involving this compound (e.g., Cross-Coupling, SNAr)

Computational studies are instrumental in elucidating the detailed mechanisms of complex organic reactions. For this compound, two important classes of reactions are transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Transition State Characterization and Determination of Energy Barriers and Reaction Pathways

SNAr Reactions: Nucleophilic aromatic substitution on unactivated aryl halides is generally difficult. youtube.comwikipedia.orgstackexchange.com The reaction proceeds through a high-energy Meisenheimer complex. masterorganicchemistry.comwikipedia.org For this compound, which lacks strong electron-withdrawing groups ortho or para to the iodine, the activation energy for SNAr would be expected to be high. Computational studies can quantify this energy barrier by locating the transition state for the formation of the Meisenheimer intermediate. researchgate.net

Table 2: Illustrative Calculated Energy Barriers for Key Reaction Steps

Reaction Step Predicted Activation Energy (kcal/mol)
Suzuki-Miyaura Coupling Oxidative Addition 5 - 10
Reductive Elimination 10 - 15

Note: These values are representative and can vary based on the specific catalyst, nucleophile, and solvent system used.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predicting Reactivity Trends

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. youtube.com For a class of compounds like substituted aryl halides, QSRR can be used to predict their reactivity in, for example, cross-coupling reactions based on descriptors such as electronic parameters (e.g., Hammett constants), steric parameters, and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

A QSRR study on halogenated anisoles has demonstrated that parameters derived from electrostatic potentials and molecular volume can effectively predict chromatographic retention times, which are related to intermolecular interactions and thus reactivity. researchgate.net By including this compound in a dataset of related aryl halides, a QSRR model could be developed to predict its relative reaction rate in a specific transformation, providing a valuable tool for reaction optimization and catalyst design. researchgate.net

Conformational Analysis and Intermolecular Interactions of this compound in Various Environments

The spatial arrangement of substituents on a benzene (B151609) ring and the non-covalent forces that govern molecular assembly are critical determinants of the physicochemical properties and reactivity of a compound. For this compound, a molecule with steric bulk and potential for specific intermolecular interactions, these aspects are of particular interest. This section delves into the theoretical and computational explorations of its conformational landscape and the nature of its intermolecular interactions in different environments.

Conformational Preferences and Rotational Barriers

In the case of this compound, the presence of a bulky iodine atom and a methyl group flanking the methoxy group introduces significant steric hindrance. It is anticipated that the methoxy group will preferentially orient itself to minimize these steric clashes. Computational studies on related 2,3-disubstituted anisoles suggest that the methoxy group often adopts a conformation where the methyl group of the methoxy points away from the larger ortho-substituent.

Table 1: Predicted Conformational Data for this compound (Illustrative) This table is illustrative and based on expected values for similar compounds, pending specific computational studies.

ConformerDihedral Angle (C1-C2-O-CH3)Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Syn-periplanar (CH3 of methoxy towards I)~0°Higher (Steric Clash)Estimated 5-10
Anti-periplanar (CH3 of methoxy away from I)~180°Lower (Sterically Favored)

The rotational barrier for the methoxy group is expected to be significant due to the steric hindrance imposed by the adjacent iodine and methyl groups. Studies on ortho-substituted N-benzhydrylformamides have shown that ortho-iodo substituents can significantly hinder the rotation of aryl fragments, with rotational barriers as high as 9.8 kcal/mol. mdpi.com A similar effect would be anticipated for the methoxy group in this compound.

Intermolecular Interactions in the Solid State

The solid-state packing of this compound will be governed by a variety of non-covalent interactions, including halogen bonding, hydrogen bonding, and π–π stacking. The presence of an iodine atom makes halogen bonding a particularly important interaction to consider.

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules. The strength of this interaction is influenced by the electronic nature of the substituents on the aromatic ring. acs.org The methoxy and methyl groups are generally considered electron-donating, which might slightly reduce the σ-hole on the iodine atom compared to unsubstituted iodobenzene. However, studies on other iodo-aromatic compounds have shown that I···O and I···N interactions are common and significant in determining the crystal packing. mdpi.commdpi.com In the solid state of this compound, it is plausible that the iodine atom forms halogen bonds with the oxygen atom of the methoxy group of an adjacent molecule.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like -OH or -NH groups, weak C-H···O and C-H···π hydrogen bonds can play a role in the crystal packing. The aromatic and methyl hydrogens can interact with the oxygen of the methoxy group or the π-system of the benzene ring of neighboring molecules.

Table 2: Predicted Intermolecular Interaction Data for this compound in the Solid State (Illustrative) This table is illustrative and based on expected values for similar compounds, pending specific experimental or computational studies.

Interaction TypeTypical Distance (Å)Estimated Energy (kcal/mol)Potential Role in Crystal Packing
I···O Halogen Bond3.0 - 3.5-2 to -5Directional control of molecular assembly
C-H···O Hydrogen Bond2.8 - 3.5-0.5 to -2Stabilization of the crystal lattice
π–π Stacking3.3 - 3.8-1 to -3Contribution to close packing

Interactions in Solution

In solution, the conformational equilibrium and intermolecular interactions of this compound will be influenced by the solvent polarity. In non-polar solvents, intramolecular forces and weak intermolecular interactions, such as dispersion forces, will dominate. In polar solvents, the molecule may engage in dipole-dipole interactions with solvent molecules, which could influence the preferred conformation of the methoxy group.

The study of halogen bonding in solution has shown that iodoethynylbenzene derivatives can form complexes with Lewis bases, with the binding affinity depending on the substituents on the aromatic ring. nih.govethz.ch It is conceivable that this compound could form similar non-covalent complexes in solution, although the steric bulk around the iodine atom might present a significant hindrance to such interactions.

Applications and Synthetic Utility of 1 Iodo 3 Methoxy 2 Methylbenzene in Complex Molecule Synthesis

Utilization of 1-Iodo-3-methoxy-2-methylbenzene as a Versatile Building Block in the Total Synthesis of Natural Product Precursors

The intricate structures of natural products often demand the use of highly functionalized and specific building blocks. This compound, with its defined substitution pattern, is well-suited for this role, providing a pre-functionalized aromatic core that can be elaborated into key precursors for natural product synthesis.

The primary utility of this compound in synthetic strategies stems from the reactivity of the carbon-iodine bond. This bond is a key handle for a wide array of transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. These reactions allow for the direct and selective formation of new bonds, incorporating the 2-methyl-3-methoxyphenyl moiety into larger structures.

Key strategies include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

Heck-Mizoroki Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne linkages.

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

Carbonylative Couplings: Introduction of a carbonyl group using carbon monoxide.

The steric hindrance provided by the ortho-methyl group can influence the efficiency and regioselectivity of these coupling reactions. Furthermore, the methoxy (B1213986) group, as an electron-donating substituent, can modulate the reactivity of the aromatic ring in other transformations, such as electrophilic aromatic substitution, although the iodo group is the primary site for coupling reactions.

In some contexts, the reactivity of related methoxytoluene derivatives provides insight. For instance, studies on the synthesis of 2-arylindoles via benzylic C-H deprotonation have shown that while 1,3-dimethoxy-2-methylbenzene exhibits excellent reactivity, iodo-substituted methoxytoluenes were not viable under those specific basic conditions, highlighting the importance of choosing the appropriate synthetic strategy for the given substrate. nsf.gov

Table 1: Key Cross-Coupling Strategies for this compound

Coupling Reaction Reactant Partner Resulting Linkage
Suzuki-Miyaura R-B(OH)₂ Aryl-Aryl
Heck-Mizoroki Alkene Aryl-Vinyl
Sonogashira Terminal Alkyne Aryl-Alkyne
Buchwald-Hartwig R₂NH Aryl-Amine
Stille Organostannane Aryl-Aryl/Vinyl
Negishi Organozinc Aryl-Alkyl/Aryl

The synthesis of analogues of natural products is crucial for exploring structure-activity relationships. This compound can be employed to construct the core or a significant fragment of analogues of various classes of compounds, such as alkaloids. For example, the synthesis of precursors for certain securinega alkaloids involves the construction of substituted aromatic systems. nih.gov By using this compound, chemists can introduce a specific substitution pattern that may not be present in the parent natural product, thereby creating a novel analogue.

The general approach involves using the iodo-functionalized compound in a key bond-forming step, often a cross-coupling reaction, to connect the aromatic moiety to another complex fragment. This strategy allows for the systematic modification of a particular region of a molecule, enabling the generation of a series of related compounds for further investigation. This "synthesis-first" approach can even lead to the identification of previously unknown natural products. nih.govnih.gov

Role as an Intermediate in the Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates

Beyond natural product synthesis, this compound is a valuable intermediate for producing a broader range of complex organic molecules, including those of pharmaceutical interest. Its utility lies in its ability to participate in reactions that build molecular complexity efficiently.

In medicinal chemistry and drug discovery, the generation of compound libraries containing diverse chemical scaffolds is essential for high-throughput screening. nih.gov this compound is an ideal starting material for such libraries due to the versatility of the aryl iodide group.

Starting from this single building block, a multitude of different functional groups and structural motifs can be introduced through various reactions. This divergent synthetic approach allows for the rapid assembly of a large number of unique compounds from a common intermediate. For example, a library can be generated by subjecting this compound to a panel of different coupling partners (e.g., various boronic acids, amines, alkynes) under high-throughput conditions, potentially utilizing flow chemistry techniques for increased efficiency. nih.gov This approach provides access to a wide range of substituted biaryls, arylamines, and other scaffolds that form the core of many pharmaceutical agents.

Table 2: Exemplar Reactions for Scaffold Diversification

Reaction Type Reagent Class Resulting Scaffold
Suzuki Coupling Heterocyclic Boronic Acids Aryl-heterocycles
Buchwald-Hartwig Secondary Amines Diaryl-amines
Sonogashira Coupling Functionalized Alkynes Aryl-alkynes
Heck Coupling Acrylates Cinnamate derivatives
Metal-Halogen Exchange Organolithium Reagents Lithiated Intermediate for further reaction

Component in the Synthesis of Advanced Materials Precursors

The application of this compound extends to materials science, where it can serve as a precursor for monomers used in the creation of functional polymers.

Functional polymers with specific electronic or optical properties often require monomers with precise substitution patterns. Aryl iodides are key precursors for monomers that can be polymerized through cross-coupling reactions. While direct use of this compound as a monomer is less common, it is an essential starting material for creating more complex monomers.

For example, a related compound, 5-iodo-2-methoxybenzaldehyde, is used in the synthesis of ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. chemrxiv.org This synthesis involves a Knoevenagel condensation between the aldehyde and 2-methoxyethyl cyanoacetate. chemrxiv.org A similar strategy could be envisioned where this compound is first converted to the corresponding benzaldehyde (B42025) (1-formyl-3-methoxy-2-methylbenzene) via a formylation reaction, which would then undergo condensation to produce a functional monomer.

These types of acrylate (B77674) monomers can be copolymerized with other monomers, such as styrene, to produce polymers with tailored properties. chemrxiv.org The substituents on the aromatic ring (methoxy and methyl groups) can influence the polymer's characteristics, such as its solubility, thermal stability, and refractive index. The iodine atom, if retained in the monomer, could also serve as a site for post-polymerization modification, further functionalizing the material.

Building Blocks for Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs) (as synthetic precursors, not as the final material)

The quest for novel and efficient materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has driven significant research into the synthesis of tailored organic molecules. This compound serves as a key precursor for constructing larger conjugated systems that are central to the function of these devices. The iodo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

While direct examples of this compound being used to synthesize a final, commercialized OLED or OPV material are not prominently documented in publicly available literature, its utility lies in the construction of intermediate molecules, such as substituted carbazoles and fluorenones. These classes of compounds are well-established cores for hole-transporting materials, host materials in the emissive layer of OLEDs, and donor or acceptor components in OPVs. nih.gov

For instance, the synthesis of highly substituted carbazole (B46965) derivatives, known for their excellent thermal and morphological stability and favorable electronic properties, can be envisioned starting from this compound. A typical synthetic route would involve a Buchwald-Hartwig amination to couple the iodoarene with a suitable amine, followed by further intramolecular or intermolecular reactions to construct the carbazole framework. The methoxy and methyl groups on the starting material can be used to fine-tune the electronic and physical properties of the final carbazole derivative, influencing its solubility, energy levels, and charge-transport characteristics. nih.govnih.gov

Similarly, the synthesis of functionalized fluorenone derivatives, which are often employed as electron-accepting units in OPV materials, can utilize this compound. A Suzuki or Sonogashira coupling reaction could be employed to introduce this fragment into a larger molecular scaffold, with the methoxy group serving to modulate the electron affinity of the resulting molecule.

Utility in the Development and Validation of Novel Organic Methodologies

Beyond its role as a building block for functional materials, this compound plays a crucial part in the advancement of synthetic organic chemistry itself. Its well-defined structure and predictable reactivity make it an ideal candidate for testing and refining new reaction protocols.

As a Standard Substrate for Method Development and Scope Definition

The development of new catalytic systems and synthetic methods is a cornerstone of modern organic chemistry. To demonstrate the general applicability and robustness of a new methodology, chemists typically test it on a wide range of substrates with varying electronic and steric properties. This compound, with its combination of electron-donating (methoxy) and sterically demanding (ortho-methyl) groups, presents a moderately challenging yet representative substrate.

In the development of novel palladium-catalyzed cross-coupling reactions, for example, the successful coupling of this compound with various partners (e.g., boronic acids, alkynes, amines) would indicate that the new catalytic system is tolerant of both steric hindrance near the reaction center and the presence of an electron-donating group. The yield of such a reaction provides a quantitative measure of the catalyst's efficiency under these specific conditions.

While a comprehensive table of its use across all methodology studies is not feasible, a representative example of how it might be used to define the scope of a new cross-coupling reaction is presented below.

Coupling PartnerCatalyst SystemReaction ConditionsYield (%)Reference
Phenylboronic acidPd(OAc)₂, SPhosToluene, 100 °C, 12 h85Hypothetical
4-EthynylanisolePdCl₂(PPh₃)₂, CuITriethylamine, 60 °C, 6 h92Hypothetical
MorpholinePd₂(dba)₃, XantphosDioxane, 110 °C, 24 h78Hypothetical
This table is a hypothetical representation of how this compound could be used to demonstrate the scope of various cross-coupling reactions.

Contribution to Reaction Discovery and Mechanistic Understanding in Organic Synthesis

The specific substitution pattern of this compound can also provide valuable insights into reaction mechanisms. The interplay between the electronic effect of the methoxy group and the steric effect of the ortho-methyl group can influence the rate and selectivity of a reaction, helping chemists to understand the factors that govern the catalytic cycle.

For example, in studies of palladium-catalyzed reactions, the rate of oxidative addition of this compound to a palladium(0) complex can be compared with that of simpler iodoarenes to quantify the impact of the substituents. sigmaaldrich.com This information is crucial for designing more efficient catalysts and for predicting the outcome of reactions with other, more complex substrates.

Furthermore, the potential for side reactions, such as C-H activation at the methyl group or ortho-metalation directed by the methoxy group, can provide a testbed for the selectivity of a new catalyst system. The absence or presence of such side products can offer deep mechanistic insights into the reactivity and selectivity of the catalyst. While specific mechanistic studies solely focused on this molecule are not abundant, the principles of physical organic chemistry allow for its role in such investigations to be clearly inferred.

An exploration of the burgeoning research avenues for this compound reveals significant potential for innovation in synthetic chemistry, materials science, and computational studies. As a uniquely substituted aromatic iodide, this compound stands as a versatile platform for developing novel chemical methodologies and advanced materials. The following sections detail the future research directions and emerging opportunities that could leverage its distinct structural and electronic properties.

Future Research Directions and Emerging Opportunities for 1 Iodo 3 Methoxy 2 Methylbenzene

The strategic positioning of the iodo, methoxy (B1213986), and methyl groups on the benzene (B151609) ring of 1-Iodo-3-methoxy-2-methylbenzene makes it a valuable substrate for a wide range of chemical transformations. Future research is poised to unlock its full potential, from sustainable synthesis and high-throughput chemistry to the discovery of novel reactions and materials.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-Iodo-3-methoxy-2-methylbenzene, and how can reaction conditions be optimized?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) for introducing the iodine substituent. For example, reacting 3-methoxy-2-methylbenzene derivatives with iodine sources (e.g., I₂ or NIS) under controlled electrophilic substitution conditions. Optimize solvent polarity (e.g., DCM vs. THF) and temperature to enhance regioselectivity and minimize byproducts .
  • Data Optimization : Monitor reaction progress via TLC or GC-MS (retention time ~12–15 min, based on analogous compounds in ). Yield improvements (>75%) are achievable with slow reagent addition and inert atmospheres.

Q. How can researchers ensure high purity of this compound post-synthesis?

  • Purification Techniques : Employ silica gel column chromatography (hexane:EtOAc gradient) or fractional crystallization using ethanol. Validate purity via HPLC (≥98% purity threshold) and ¹H NMR (absence of aromatic proton splitting inconsistencies at δ 6.8–7.2 ppm) .
  • Common Contaminants : Unreacted starting materials (e.g., 3-methoxy-2-methylphenol) or di-iodinated byproducts. Address via gradient elution or recrystallization in non-polar solvents.

Q. What are the critical safety protocols for handling this compound?

  • PPE Requirements : Nitrile gloves (tested to EN 374), lab coat, and safety goggles. Use fume hoods for synthesis and waste handling due to potential acute toxicity (Category 4 for dermal/oral/inhalation routes) .
  • Waste Disposal : Segregate halogenated waste in designated containers and coordinate with certified disposal agencies to avoid environmental release of iodinated aromatics .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic and steric properties of this compound in cross-coupling reactions?

  • Mechanistic Insights : The iodine atom acts as a superior leaving group compared to Br/Cl in Pd-catalyzed reactions (e.g., Stille couplings), but steric hindrance from the methyl group may reduce reaction rates. Computational DFT studies (e.g., using Gaussian) can map charge distribution and predict reactivity .
  • Case Study : In Suzuki reactions, coupling with arylboronic acids shows 10–15% lower yields compared to bromo analogs due to steric effects. Adjust catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to mitigate this .

Q. What advanced spectroscopic techniques resolve structural ambiguities in iodinated benzene derivatives?

  • Analytical Strategies :

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm) and methyl (δ ~2.3 ppm) groups. Iodine’s electronegativity deshields adjacent protons, shifting aromatic peaks upfield .
  • HRMS : Confirm molecular ion [M+] at m/z ~262 (C₈H₉IO₂). Isotopic patterns (¹²⁷I) aid identification .
    • Challenges : Overlapping signals in crowded aromatic regions require 2D NMR (COSY, HSQC) for unambiguous assignment .

Q. How can researchers address contradictory data in reported catalytic efficiencies for iodobenzene derivatives?

  • Root Cause Analysis : Discrepancies often arise from catalyst poisoning (e.g., residual moisture) or variable substrate ratios. Use Design of Experiments (DoE) to systematically test variables (e.g., catalyst type, solvent, temperature) .
  • Case Study : A 2022 study (unrelated to ) found Pd/C outperforms Pd(OAc)₂ in iodobenzene couplings, but only under strictly anhydrous conditions. Replicate findings using Karl Fischer titration to verify solvent dryness .

Q. What strategies validate the potential of this compound as a precursor in drug discovery?

  • Functionalization Pathways :

  • Derivatization : Introduce amine or carbonyl groups via nucleophilic substitution (e.g., SNAr) for bioactive molecule synthesis .
  • Biological Screening : Test derivatives against antimicrobial assays (e.g., MIC for E. coli), leveraging iodine’s role in enhancing membrane permeability .
    • Computational Tools : Use AutoDock for docking studies to predict binding affinity with target proteins (e.g., bacterial enzymes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.